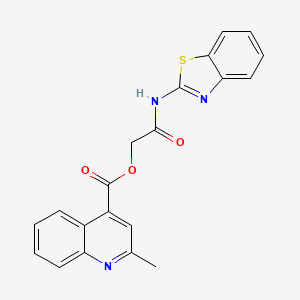![molecular formula C16H16ClN5O2S B10882115 5-[3-(3-tert-butyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10882115.png)
5-[3-(3-tert-butyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID: is a complex organic compound that features a combination of pyrazole, triazole, and benzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a chlorobenzoic acid derivative.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a β-diketone, followed by tert-butylation.
Preparation of Triazole Intermediate: The triazole ring is often formed via a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone.
Coupling Reaction: The pyrazole and triazole intermediates are then coupled with 2-chlorobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorobenzoic acid moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple heterocyclic rings makes it a versatile scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID: Contains a methyl group instead of a sulfanyl group, leading to different chemical properties.
5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-HYDROXY-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID: Features a hydroxy group, which can participate in hydrogen bonding and alter the compound’s solubility and reactivity.
Uniqueness
The presence of the sulfanyl group in 5-{3-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}-2-CHLOROBENZOIC ACID distinguishes it from similar compounds
Eigenschaften
Molekularformel |
C16H16ClN5O2S |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
5-[3-(5-tert-butyl-1H-pyrazol-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C16H16ClN5O2S/c1-16(2,3)12-7-11(18-19-12)13-20-21-15(25)22(13)8-4-5-10(17)9(6-8)14(23)24/h4-7H,1-3H3,(H,18,19)(H,21,25)(H,23,24) |
InChI-Schlüssel |
YTFSGYBTALVIMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


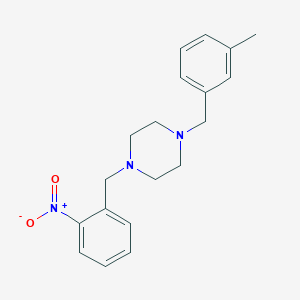
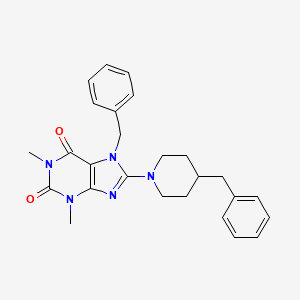

![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)
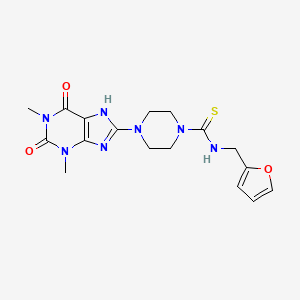
![2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde](/img/structure/B10882065.png)
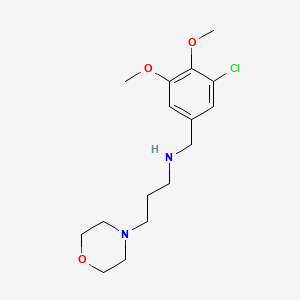
![2-[1,5-Bis(4-bromophenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10882068.png)
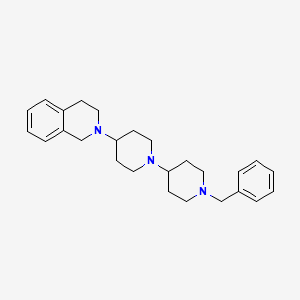
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10882077.png)
methanone](/img/structure/B10882080.png)
![Methyl 4-{3-benzoyl-1-[3-(dibutylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL}benzoate](/img/structure/B10882081.png)
